2'-Hydroxylupalbigenin
Description
2'-Hydroxylupalbigenin (IUPAC name: 6,3'-diprenyl-5,7,2',4'-tetrahydroxyisoflavone) is a diprenylated isoflavonoid predominantly isolated from Lupinus albus (white lupin) roots and root nodules . Structurally, it features hydroxyl groups at positions 5, 7, 2', and 4', with prenyl (3-methylbut-2-enyl) substitutions at C-6 and C-3' (Figure 1). It is also referred to as angustone A in certain taxonomic contexts . This compound is notable for its role in plant-microbe interactions, particularly in modulating rhizobial symbiosis and inhibiting microbial growth .
Properties
CAS No. |
90686-13-8 |
|---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.47 |
IUPAC Name |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)28)18-12-31-21-11-20(27)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 |
SMILES |
CC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |
Synonyms |
6,3′-Diprenyl-2′-hydroxygenistein; 3-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; Angustone A |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone typically involves the prenylation of isoflavone precursors. The reaction conditions often include the use of prenyl bromide or prenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as the leaves of Cudrania tricuspidata, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions involving prenylation of isoflavone derivatives under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex flavonoids and other bioactive molecules.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial biological activities.
Mechanism of Action
The mechanism of action of 5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the activation of pro-inflammatory signaling pathways, such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of p53 and the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
Comparison with Structurally Similar Isoflavonoids
Structural Features
Key structural distinctions between 2'-hydroxylupalbigenin and related isoflavonoids are summarized in Table 1.
| Compound | Prenylation Sites | Hydroxylation Sites | Additional Modifications | Source |
|---|---|---|---|---|
| This compound | C-6, C-3' | 5, 7, 2', 4' | None | Lupinus albus |
| Lupalbigenin | C-6, C-3' | 5, 7, 4' | Lacks 2'-OH | Lupinus albus |
| Luteone | C-6 | 5, 7, 2', 4' | Monoprenylated | Lupinus luteus |
| Wighteone | C-6 | 5, 7, 4' | Monoprenylated | Flemingia wighteana |
| 2'-Hydroxygenistein | None | 5, 7, 2', 4' | Non-prenylated | Lupinus albus |
Table 1. Structural comparison of this compound with related isoflavonoids .
Key Observations:
Antimicrobial and Symbiotic Effects
This compound exhibits stronger growth inhibition against Rhizobium lupini compared to non-hydroxylated or monoprenylated analogs (Table 2).
| Compound | Inhibition of R. lupini Growth | Adsorption on R. lupini Membranes (nmol/mg protein) |
|---|---|---|
| This compound | High | 120 (estimated) |
| Lupalbigenin | Moderate | 380 |
| Luteone | Moderate | 250 |
| Wighteone | Low | 300 |
| 2'-Hydroxygenistein | None | 2.3 |
Table 2. Biological activity and adsorption properties of this compound and related compounds .
Mechanistic Insights:
Fungal Metabolism
Unlike luteone and wighteone, this compound is resistant to hydration by Aspergillus flavus, a fungus that typically modifies prenyl groups in isoflavonoids (Table 3) .
| Compound | Metabolism by A. flavus | Product Formed |
|---|---|---|
| Luteone | Hydrated at C-6 prenyl | Dihydrofurano derivative |
| Wighteone | Hydrated at C-6 prenyl | Dihydrofurano derivative |
| This compound | No hydration | Unmodified |
Table 3. Fungal metabolism of prenylated isoflavonoids .
Ecological Significance
- Nodulation Specificity: this compound accumulates in L. albus root nodules and acts as a weak nodulation signal, unlike non-prenylated isoflavones .
- Compartmentalization : It is sequestered in root cell walls and vesicles, reducing autotoxicity while maintaining bioactivity against pathogens .
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